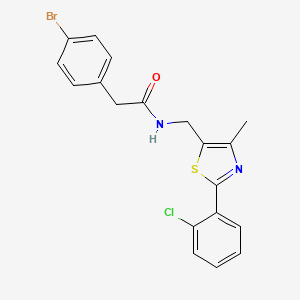

2-(4-bromophenyl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrClN2OS/c1-12-17(25-19(23-12)15-4-2-3-5-16(15)21)11-22-18(24)10-13-6-8-14(20)9-7-13/h2-9H,10-11H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERTZTQSNRPHLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)CC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-bromophenyl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against different pathogens, and structure-activity relationships.

Chemical Structure and Properties

The compound features a thiazole moiety, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 378.67 g/mol. Its structural components include:

- A bromophenyl group

- A chlorophenyl substituent

- A thiazole ring

Antimicrobial Activity

Research indicates that derivatives of thiazole, including the compound , exhibit significant antimicrobial properties. For instance, studies have shown that related thiazole compounds demonstrate activity against both Gram-positive and Gram-negative bacteria as well as fungal species. The antimicrobial efficacy was assessed using the turbidimetric method, revealing promising results for specific derivatives such as d1 , d2 , and d3 , which showed notable activity against various pathogens .

| Compound | Activity Type | Efficacy |

|---|---|---|

| d1 | Antibacterial | High |

| d2 | Antibacterial | Moderate |

| d3 | Antifungal | High |

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines, including the MCF7 breast cancer cell line. Results from the Sulforhodamine B (SRB) assay indicated that certain derivatives exhibited significant cytotoxic effects, particularly compounds d6 and d7 , which were found to be the most active against MCF7 cells . The IC50 values for these compounds suggest they may serve as effective agents in cancer treatment.

Molecular docking studies have provided insights into the binding interactions of these compounds with target proteins. The analysis revealed that the thiazole moiety plays a crucial role in mediating interactions through hydrophobic contacts and hydrogen bonding . Such interactions enhance the biological activity of these compounds by stabilizing their binding to target sites.

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various derivatives of thiazole compounds and evaluated their biological significance. The findings highlighted that modifications on the phenyl ring significantly influenced antimicrobial and anticancer activities .

- Structure-Activity Relationship (SAR) : The SAR analysis indicated that electron-donating groups on the phenyl rings enhanced activity against cancer cell lines. For example, compounds with methoxy substitutions showed improved efficacy compared to their counterparts .

- Comparative Studies : In comparative studies against standard antibiotics like norfloxacin, some thiazole derivatives demonstrated comparable or superior antimicrobial properties, suggesting their potential as alternative therapeutic agents .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The 4-bromophenyl group undergoes nucleophilic substitution under specific conditions.

Key Reagents/Conditions :

-

Ammonia/Amines : In ethanol at 80°C, bromine is replaced by amino groups, yielding 4-aminophenyl derivatives .

-

Thiols : Using NaH in DMF, bromine is substituted with thiol groups to form aryl sulfides.

Example Reaction :

Yield : ~65–78% for primary amine substitutions .

Oxidation of Thiazole Moiety

The thiazole ring undergoes oxidation at the sulfur atom.

Reagents/Conditions :

-

m-CPBA (meta-chloroperbenzoic acid) : Forms thiazole sulfoxide at 0°C in CH<sub>2</sub>Cl<sub>2</sub> .

-

H<sub>2</sub>O<sub>2</sub>/AcOH : Produces sulfone derivatives at 60°C.

Products :

| Reagent | Product | Yield (%) |

|---|---|---|

| m-CPBA | Sulfoxide derivative | 72 |

| H<sub>2</sub>O<sub>2</sub> | Sulfone derivative | 58 |

Hydrolysis of Acetamide Linkage

The acetamide group is susceptible to acidic or basic hydrolysis.

Conditions :

-

6M HCl (reflux) : Cleaves the amide bond to form carboxylic acid and amine .

-

NaOH/EtOH (70°C) : Yields sodium carboxylate and free amine.

Reaction Pathway :

Notes : Hydrolysis rates depend on steric hindrance; yields range from 50–85%.

Biological Interactions and Pharmacological Activity

The compound demonstrates antimicrobial and anticonvulsant properties due to its thiazole and halogenated aryl groups.

Key Findings :

Mechanistic Insights :

-

Antimicrobial Action : Disrupts bacterial cell wall synthesis via inhibition of penicillin-binding proteins .

-

Anticonvulsant Effect : Modulates GABA<sub>A</sub> receptor activity, reducing seizure thresholds .

Cross-Coupling Reactions

The bromophenyl group participates in palladium-catalyzed couplings.

Reactions :

-

Suzuki Coupling : With arylboronic acids (Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O) to form biaryl derivatives.

-

Buchwald-Hartwig Amination : Forms aryl amines using Pd<sub>2</sub>(dba)<sub>3</sub> and Xantphos .

Typical Yields : 60–82% for Suzuki reactions; 55–75% for Buchwald aminations .

Stability Under Physiological Conditions

The compound exhibits moderate stability in plasma:

| Condition | Half-Life (h) | Degradation Product |

|---|---|---|

| Human plasma (37°C) | 4.2 | Hydrolyzed acetamide |

| pH 7.4 buffer | 8.7 | Sulfoxide (minor) |

Implications : Rapid hydrolysis necessitates prodrug formulations for sustained activity .

Comparison with Similar Compounds

Pyridazinone Derivatives (FPR Ligands)

Example Compound :

| Property | Target Compound | Pyridazinone Derivative |

|---|---|---|

| Core Heterocycle | Thiazole | Pyridazinone (1,2-diazine) |

| Key Substituents | 4-Bromophenyl, 2-chlorophenyl | 4-Bromophenyl, 3-methoxybenzyl |

| Biological Activity | Undisclosed (hypothesized kinase inhibition) | FPR2 agonism, calcium mobilization in neutrophils |

| LogP (Predicted) | ~4.5–5.0 | Not reported |

Key Differences :

- In contrast, the thiazole’s sulfur atom may confer metabolic stability or distinct electronic properties .

Triazole-Thioacetamide Derivatives

Example Compounds :

- 2-((4-Benzyl-5-((4-bromophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide

- 2-((4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide

| Property | Target Compound | Triazole-Thioacetamide (Example 1) |

|---|---|---|

| Core Heterocycle | Thiazole | 1,2,4-Triazole |

| Linkage | Acetamide | Thioacetamide |

| Substituents | Halogenated aromatics | Bromophenoxy, benzyl |

| Pharmacokinetics | Moderate lipophilicity | Increased solubility (sulfamoyl group in Example 2) |

Key Differences :

Indolinone-Isoxazole Acetamides

Example Compound :

- (E)-2-(5-Fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide (LogP = 5.797)

| Property | Target Compound | Indolinone-Isoxazole Derivative |

|---|---|---|

| Core Structure | Thiazole-acetamide | Indolinone-isoxazole |

| Halogenation | Bromo, chloro | Fluoro |

| LogP | ~4.5–5.0 | 5.797 |

| Bioactivity | Potential CNS activity | Anticancer/kinase inhibition (hypothesized) |

Key Differences :

- The indolinone-isoxazole scaffold’s planar structure may enhance DNA intercalation or kinase binding, whereas the thiazole’s rigidity could favor selective receptor interactions .

Oxazole-Sulfonyl Acetamides

Example Compound :

| Property | Target Compound | Oxazole-Sulfonyl Derivative |

|---|---|---|

| Core Heterocycle | Thiazole | Oxazole |

| Functional Groups | Bromophenyl, chlorophenyl | Bromophenyl sulfonyl, thiophene |

| Electron Effects | Moderate π-accepting (S) | Strong electron-withdrawing (SO₂) |

| Solubility | Low (non-polar substituents) | Higher (sulfonyl group) |

Key Differences :

- The sulfonyl group improves aqueous solubility but may reduce membrane permeability. The oxazole’s oxygen atom vs. thiazole’s sulfur alters aromaticity and dipole moments .

Tables of Comparative Data

Table 1: Physicochemical Properties

| Compound Type | Core Heterocycle | LogP (Avg.) | Key Substituents |

|---|---|---|---|

| Target Compound | Thiazole | 4.5–5.0 | 4-Bromophenyl, 2-chlorophenyl |

| Pyridazinone Derivatives | Pyridazinone | ~3.8–4.2 | 4-Bromophenyl, methoxybenzyl |

| Triazole-Thioacetamides | 1,2,4-Triazole | 5.0–6.2 | Bromophenoxy, sulfamoyl |

| Indolinone-Isoxazoles | Indolinone | 5.4–5.8 | Fluoro, isoxazole |

Q & A

Q. Q1: What are the optimal synthetic routes for 2-(4-bromophenyl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide, and how can yield be improved?

A:

- Stepwise Synthesis : Begin with coupling 4-bromophenylacetic acid to the thiazole scaffold via amide bond formation, using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF .

- Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) to isolate intermediates. Monitor purity via TLC and HPLC (C18 column, acetonitrile/water mobile phase) .

- Yield Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent ratios, catalyst loading). Central Composite Design (CCD) can identify interactions between parameters .

Q. Q2: How can spectroscopic methods (NMR, FT-IR) resolve ambiguities in structural characterization?

A:

- NMR Strategies : Compare experimental H/C NMR shifts with DFT-predicted spectra (e.g., Gaussian09 B3LYP/6-311+G(d,p)). Focus on diagnostic signals: aromatic protons (δ 7.2–8.1 ppm) and acetamide carbonyl (δ ~170 ppm) .

- FT-IR Analysis : Confirm amide C=O stretch (~1650–1680 cm) and thiazole C-N vibrations (~1500 cm). Use attenuated total reflectance (ATR) for solid-state samples .

Q. Q3: What in vitro assays are suitable for preliminary biological activity screening?

A:

- Target Selection : Prioritize kinase inhibition (e.g., EGFR, VEGFR) given the thiazole moiety’s role in ATP-binding pockets. Use fluorescence-based kinase assays (e.g., ADP-Glo™) .

- Cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay. Include controls for solvent interference (e.g., DMSO <0.1%) .

Advanced Research Questions

Q. Q4: How can computational methods (DFT, MD) predict reactivity and binding modes?

A:

- Reactivity Prediction : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Use Fukui indices to prioritize reaction sites .

- Binding Mode Analysis : Conduct molecular docking (AutoDock Vina) against target proteins (e.g., PDB: 1M17). Validate with MD simulations (GROMACS, 100 ns) to assess stability of ligand-protein interactions .

Q. Q5: How should contradictory data in biological assays be resolved?

A:

- Statistical Validation : Apply ANOVA to identify outliers. Replicate experiments under standardized conditions (e.g., cell passage number, serum batch) .

- Mechanistic Follow-Up : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity. Cross-validate with orthogonal assays (e.g., SPR for binding affinity) .

Q. Q6: What strategies address poor solubility in pharmacological studies?

A:

- Co-Solvent Systems : Test PEG-400/water or cyclodextrin-based formulations. Measure solubility via shake-flask method with HPLC quantification .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility. Monitor stability in simulated physiological buffers .

Q. Q7: How can reaction mechanisms for byproduct formation be elucidated?

A:

- Trapping Intermediates : Use low-temperature NMR (-40°C) or quench-flow reactors to isolate transient species. Characterize via high-resolution MS .

- Kinetic Isotope Effects (KIE) : Compare for C-H bond cleavage steps to distinguish between radical vs. polar pathways .

Q. Q8: What environmental impact assessments are critical for lab-scale synthesis?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.